Inosine 5'-(3-thiotriphosphate)

Description

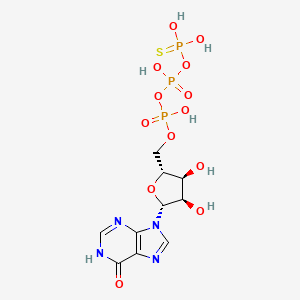

Structure

2D Structure

Properties

CAS No. |

77065-87-3 |

|---|---|

Molecular Formula |

C10H15N4O13P3S |

Molecular Weight |

524.23 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-28(18,19)26-29(20,21)27-30(22,23)31)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,18,19)(H,20,21)(H,11,12,17)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

BPRLNEMHHOIJBX-KQYNXXCUSA-N |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O |

Origin of Product |

United States |

Enzymatic Interactions and Reaction Mechanisms of Inosine 5 3 Thiotriphosphate

Substrate Specificity and Kinetic Characterization in Enzyme Reactions

The replacement of an oxygen atom with a sulfur atom in the terminal phosphate (B84403) group of ITP alters the electronic and steric properties of the molecule, influencing its interaction with the active sites of enzymes. This modification has proven particularly insightful in the study of phosphoryl transfer reactions.

Inosine (B1671953) 5'-(3-thiotriphosphate) as a Substrate for Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK)

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme in gluconeogenesis, catalyzing the reversible decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate (PEP). ebi.ac.uk Mammalian PEPCK specifically utilizes guanosine (B1672433) triphosphate (GTP) or ITP as the phosphate donor. nih.gov The use of ITPγS has been instrumental in dissecting the mechanistic details of this reaction.

The observed inversion of stereochemistry strongly suggests a direct, in-line transfer of the thiophosphoryl group from the nucleotide to the acceptor molecule, oxaloacetate. nih.gov This mechanistic insight argues against the involvement of a covalent phosphoryl-enzyme intermediate, which would likely result in a retention of configuration through a double-displacement mechanism. The reaction is therefore proposed to occur via a single-step transfer between the enzyme-bound substrates. nih.gov This direct transfer mechanism involves an uneven number of phosphotransfer steps, most likely a single displacement. nih.govresearchgate.net

Kinetic studies have revealed that ITPγS is an excellent substrate for rat liver cytosolic PEPCK. nih.govresearchgate.net A comparative analysis of the kinetic parameters for ITPγS and the natural substrate ITP demonstrates the efficiency of this analog.

| Substrate | Km (mM) | Vmax (μmol min⁻¹ mg⁻¹) | V/Km |

| ITPγS | 0.08 | 37 | 462.5 |

| ITP | 0.168 | 76 | 452.4 |

Interactions with Nucleoside Triphosphatases, ATPases, and GTPases

The utility of ITPγS and its parent compound, ITP, extends beyond PEPCK to the study of a broad range of enzymes that hydrolyze nucleoside triphosphates.

ITP and its analogs are frequently used as alternative substrates in assays for various nucleoside-5'-triphosphatases, including ATPases and GTPases. trilinkbiotech.commoleculardepot.com This allows researchers to probe the nucleotide specificity of these enzymes and to investigate the binding and activation kinetics of nucleotide interactions. trilinkbiotech.com For instance, ITP has been shown to be a substrate for beef heart mitochondrial ATPase, and its hydrolysis exhibits positive cooperativity. nih.gov Furthermore, a non-hydrolyzable analog of ITP, inosine 5'-(β,γ-imido)triphosphate, acts as a competitive inhibitor of ITP and GTP hydrolysis by this enzyme. nih.gov In studies of G protein-mediated signal transduction, ITP can substitute for GTP, binding to the α-subunit of G proteins and influencing their activity. medchemexpress.com The use of ITP and its derivatives, like ITPγS, provides a valuable approach to dissecting the complex mechanisms of these ubiquitous signaling and energy-transducing enzymes.

Impact on Activation and Binding Kinetics of ATP- and GTP-Hydrolyzing Enzymes

Inosine 5'-(3-thiotriphosphate) and its parent compound, ITP, can function as alternative substrates for enzymes that typically hydrolyze adenosine (B11128) triphosphate (ATP) and guanosine triphosphate (GTP). trilinkbiotech.com The substitution of sulfur for oxygen in the gamma-phosphate position makes the analog, like Guanosine 5'-O-(3-thiotriphosphate) (GTPγS), more resistant to cleavage, which facilitates the study of activation and binding kinetics. ontosight.ai

For instance, GTPγS, a closely related analog, has been shown to stimulate GTP-hydrolyzing enzymes like phospholipase C, leading to a more than four-fold increase in the hydrolysis rates of its substrates, phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov This activating effect is crucial for investigating G-protein coupled receptor signaling pathways without the complication of rapid GTP hydrolysis. ontosight.ai Similarly, Inosine 5'-triphosphate (ITP) is utilized to study the binding kinetics and activation of various ATPases and GTPases. trilinkbiotech.com The related analog Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) has been identified as a substrate for both the nucleotide hydrolysis and RNA unwinding activities of the eukaryotic translation initiation factor eIF4A, an ATP-dependent RNA helicase. medchemexpress.com

Analysis of Hydrolytic Activity and Positive Cooperativity

While the thiotriphosphate moiety confers resistance to hydrolysis, it does not completely prevent it in all cases. ontosight.ai The interaction of thiotriphosphate analogs with certain enzymes can lead to unique kinetic profiles. A non-hydrolyzable ITP analog, inosine 5'-(beta, gamma-imido)triphosphate, was found to be a potent competitive inhibitor of ITP and GTP hydrolysis by beef heart mitochondrial ATPase. nih.gov Interestingly, this same analog induced a shift in the hydrolysis kinetics for both ITP and GTP from a standard linear response to one exhibiting positive cooperativity. nih.gov This phenomenon, where the binding of one substrate molecule to the enzyme increases the affinity for subsequent substrate molecules, suggests that the analog can lock the enzyme in a conformation favorable for cooperative binding. nih.govucl.ac.uk Furthermore, the presence of ITP during ATP hydrolysis assays was shown to stimulate the rate of ATP breakdown. nih.gov

Modulation of Enzyme Activity and Allosteric Regulation

Analogs of Inosine 5'-(3-thiotriphosphate) are pivotal in understanding how enzyme activity is modulated through direct inhibition, activation, and allosteric mechanisms that involve significant changes in protein structure.

Mechanisms of Inhibition and Activation by Inosine 5'-(3-thiotriphosphate) Analogs

Thiotriphosphate analogs can act as competitive inhibitors by binding to the enzyme's active site, thereby preventing the natural substrate from binding. A clear example is the synthetic, non-hydrolyzable ITP analog, inosine 5'-(beta, gamma-imido)triphosphate, which functions as a potent competitive inhibitor against the hydrolytic activity of beef heart mitochondrial ATPase on both ITP and GTP. nih.gov Similarly, studies on the motor protein dynein have shown that the hydrolysis of ATPγS and ATP are mutually competitive processes, indicating they vie for the same active site. nih.gov

Perhaps one of the most significant uses of thiotriphosphate analogs is in the study of allosteric regulation and the associated conformational changes in enzymes. These analogs can bind to an enzyme and stabilize a particular three-dimensional structure, which in turn modulates its activity.

Research on IMP dehydrogenase (IMPDH), a key enzyme in guanine (B1146940) nucleotide synthesis, shows that GTP and its analog GTPγS can induce significant conformational changes. nih.govuniprot.org The inhibitor mycophenolic acid (MPA) causes IMPDH to form large, inactive protein aggregates; this process can be both prevented and reversed by the addition of GTP or GTPγS. nih.gov This indicates that GTP binding to an allosteric site induces a conformational state in IMPDH that is resistant to MPA-induced aggregation. nih.gov

In another example, GTPγS was found to induce a conformational change in the inhibitory G-protein Ni, which reduced its ability to be a substrate for ADP-ribosylation by pertussis toxin. nih.gov This change occurred without causing the dissociation of the protein's subunits, defining a distinct, stabilized heterotrimeric conformation of the G-protein. nih.gov Furthermore, the binding of inosine monophosphate (IMP) to its specific phosphatase (ISN1) from Saccharomyces cerevisiae induces both local and global conformational changes that are central to its regulation. malariaworld.orgresearchgate.net

The table below summarizes the enzymatic interactions discussed:

Table 1: Summary of Enzymatic Interactions with Inosine 5'-(3-thiotriphosphate) and its Analogs| Enzyme/Protein | Analog Used | Effect | Type of Interaction | Reference(s) |

|---|---|---|---|---|

| ATPases and GTPases | ITP | Serves as an alternative substrate to study kinetics | Substrate Analog | trilinkbiotech.com |

| Phospholipase C | GTPγS | Stimulates hydrolytic activity | Activation | nih.gov |

| Beef Heart Mitochondrial ATPase | Inosine 5'-(beta, gamma-imido)triphosphate | Competitively inhibits ITP/GTP hydrolysis | Competitive Inhibition | nih.gov |

| Beef Heart Mitochondrial ATPase | Inosine 5'-(beta, gamma-imido)triphosphate | Induces positive cooperativity for ITP/GTP hydrolysis | Allosteric Modulation | nih.gov |

| Dynein | ATPγS | Competitively inhibits ATP hydrolysis | Competitive Inhibition | nih.gov |

| IMP Dehydrogenase (IMPDH) | GTPγS | Reverses MPA-induced aggregation by inducing conformational change | Allosteric Regulation | nih.gov |

| Inhibitory G-protein (Ni) | GTPγS | Induces conformational change, reducing susceptibility to toxin | Allosteric Modulation | nih.gov |

| eIF4A (RNA Helicase) | ATPγS | Serves as a substrate for hydrolysis and unwinding | Substrate | medchemexpress.com |

Incorporation into Biopolymers by Nucleic Acid Polymerases

Inosine 5'-(3-thiotriphosphate) and its analogs are utilized in studies related to the synthesis and modification of nucleic acids. ontosight.ai While direct incorporation into a growing RNA or DNA chain by a polymerase is a specialized application, the interaction of these analogs with enzymes involved in nucleic acid metabolism is well-documented. For example, ATPγS, the adenosine counterpart, is a known substrate for the RNA unwinding activity of the eIF4A helicase, an essential factor in the initiation of translation. medchemexpress.com This demonstrates that enzymes that process biopolymers can recognize and utilize thiotriphosphate nucleotides, leveraging the energy from their hydrolysis to perform mechanical work on RNA.

Acceptance by RNA Polymerase for Phosphorothioate (B77711) Integration

The incorporation of a phosphorothioate moiety into a nascent RNA strand is a key application of nucleotide analogs like Inosine 5'-(3-thiotriphosphate). This modification, which imparts increased nuclease resistance to the RNA backbone, is achieved through the catalytic action of RNA polymerase (RNAP). sigmaaldrich.com The acceptance and utilization of thiotriphosphate analogs by RNAP are, however, highly stereospecific.

Research has consistently demonstrated that RNA polymerases, including the well-studied T7 RNA polymerase, exhibit a strong preference for the Sp diastereomer of nucleoside-5'-O-(1-thiotriphosphates). nih.govbiorxiv.org During the process of incorporation, a nucleophilic attack by the 3'-hydroxyl group of the growing RNA chain on the α-phosphate of the incoming thiotriphosphate nucleotide leads to an inversion of the stereochemical configuration at the phosphorus atom. Consequently, the incorporation of an Sp-thiotriphosphate nucleotide results in an Rp configuration within the phosphorothioate linkage of the RNA backbone. biorxiv.org This stereoselectivity is a fundamental aspect of the polymerase's active site, which has evolved to precisely orient the substrate for catalysis.

While direct studies on Inosine 5'-(3-thiotriphosphate) are less common than those on its adenosine or guanosine counterparts, the conserved mechanism of RNA polymerases suggests a similar stereochemical preference. It is therefore anticipated that the Sp isomer of ITPγS would be the preferred substrate for RNAP-mediated incorporation of a phosphorothioate-linked inosine monophosphate into an RNA molecule. The presence of the sulfur atom in the gamma-phosphate position makes the triphosphate bond resistant to hydrolysis by certain enzymes, a property that makes ITPγS a valuable tool for studying G-protein coupled receptor signaling pathways as a non-hydrolyzable GTP analog. ontosight.ai

Table 1: Stereoselectivity of RNA Polymerase for Thiotriphosphate Nucleotide Analogs

| Nucleotide Analog | Preferred Diastereomer for Incorporation | Resulting Backbone Configuration | Reference |

| Adenosine 5'-(1-thiotriphosphate) (ATPαS) | Sp | Rp | biorxiv.org |

| General Nucleoside-5'-O-thiotriphosphates | Sp | Rp | biorxiv.org |

This table summarizes the general stereochemical preference of RNA polymerases for thiotriphosphate nucleotide analogs based on available research.

Effects on Transcription Initiation and Elongation Processes

The substitution of the canonical nucleotide guanosine triphosphate (GTP) with inosine triphosphate (ITP) or its analogs can have significant effects on both the initiation and elongation phases of transcription.

Transcription Initiation:

Transcription Elongation:

During the elongation phase, RNA polymerase moves along the DNA template, sequentially adding nucleotides to the growing RNA chain. The rate and fidelity of this process can be influenced by the presence of nucleotide analogs. The incorporation of inosine in place of guanosine can alter the secondary structure of the nascent RNA, potentially affecting the processivity of the RNA polymerase. nih.gov The absence of strong G-C base pairing in inosine-containing RNA results in a less structured transcript. nih.gov

Furthermore, the presence of a phosphorothioate linkage, introduced by the incorporation of ITPγS, can impact the elongation process. While the phosphorothioate bond itself is generally well-tolerated by the polymerase, the kinetics of incorporation and translocation may be altered. The rate of transcription elongation is a critical factor that can influence co-transcriptional processes such as RNA splicing. frontiersin.org Changes in the elongation rate, potentially induced by the incorporation of nucleotide analogs, can therefore have downstream consequences on gene expression.

Table 2: Observed Effects of Inosine Triphosphate (ITP) on Transcription

| Transcription Phase | Observed Effect | System Studied | Reference |

| Initiation | Can replace GTP for initiation. | Reovirus Transcription | nih.gov |

| Initiation | Can lead to altered 5' cap structure (m7IpppIm). | Reovirus Transcription | nih.gov |

| Elongation | Can replace GTP for elongation. | Reovirus Transcription | nih.gov |

| Elongation | Results in RNA with reduced secondary structure. | Reovirus Transcription | nih.gov |

| Overall Protein Synthesis | Reduced compared to G-containing mRNAs. | Wheat Germ Extract | nih.gov |

This table summarizes the effects of substituting GTP with ITP on the different phases of transcription, as observed in specific experimental systems.

Structural Biology and Molecular Recognition of Inosine 5 3 Thiotriphosphate

Binding Interactions with Target Proteins and Enzyme Active Sites

The molecular recognition of ITPγS by proteins is dictated by the specific architecture of their nucleotide-binding sites. These interactions are crucial for its function as both a research tool and a potential modulator of enzymatic activity.

Analysis of Nucleotide-Binding Pockets and Specificity Determinants

The binding of inosine-containing nucleotides is exemplified by their interaction with enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) and various G-proteins. IMPDH, a key enzyme in purine (B94841) metabolism, possesses a catalytic site within a TIM barrel domain that binds the inosine (B1671953) monophosphate (IMP) substrate. nih.gov The specificity of this pocket is determined by a series of residues that form hydrogen bonds and stacking interactions with the inosine base and its ribose-phosphate tail. nih.govucl.ac.uk

In the context of G-proteins, ITPγS acts as a substitute for GTP, binding to the nucleotide-binding pocket on the α-subunit. plos.org The fidelity of this binding is generally high due to the structural similarity between inosine and guanosine (B1672433). However, the specificity can be modulated by the amino acids lining the binding pocket. For instance, nucleotide diphosphate (B83284) kinases (NDPKs) exhibit low specificity for the nucleobase because their binding cleft relies on aromatic stacking rather than specific polar interactions with the base. ucl.ac.uk

Studies on taste receptors have also shed light on nucleotide-binding pockets. The TAS1R1 and TAS1R3 receptor subunits, which mediate umami and sweet tastes, have been shown to interact with inosine-5′-monophosphate (IMP). ucl.ac.ukmdpi.com IMP binds to a site on the Venus flytrap domain (VFT) of these receptors, highlighting how these pockets can accommodate inosine-based ligands to modulate receptor activity. ucl.ac.ukmdpi.com

Influence of Thio-Substitution on Ligand-Protein Binding Affinity and Selectivity

The replacement of a γ-phosphate oxygen with a sulfur atom is a critical modification that significantly alters the ligand's properties. The primary effect of this thio-substitution is a drastic reduction in the rate of hydrolysis by enzymes, rendering the analog "non-hydrolyzable" for many experimental purposes. ontosight.ai This stability is a key feature, allowing for the formation of stable enzyme-ligand complexes that can be studied structurally and functionally. nih.gov

The sulfur atom is larger and less electronegative than oxygen, which can affect the geometry and charge distribution of the triphosphate chain. This can, in turn, influence binding affinity and selectivity. For some proteins, the affinity for the thio-analog may be comparable to or even higher than that for the natural nucleotide. In other cases, the subtle change in shape and charge can lead to reduced affinity. For example, studies on other phosphorothioate-substituted molecules have shown that they can engage in favorable non-covalent interactions within a binding pocket that can ameliorate potential steric clashes. tamu.edu The thio-substitution is therefore a powerful tool not just for preventing hydrolysis but also for probing the steric and electronic requirements of a nucleotide-binding site. ucl.ac.uknih.gov

Conformational Dynamics and Allosteric Mechanisms

The binding of ITPγS does not merely occupy a static pocket; it often initiates a cascade of conformational changes that propagate through the protein, leading to allosteric regulation of its function.

Ligand-Induced Conformational Changes within Protein Domains

The binding of a ligand like ITPγS can trigger significant conformational shifts in protein domains. A prime example is the allosteric regulation of mycobacterial IMPDH. The binding of regulatory nucleotides like GTP to the CBS domains locks the catalytic domains in a compressed, inactive conformation. nih.gov This structural change prevents the substrate (IMP) from accessing the active site. nih.gov Conversely, the binding of ATP can displace the inhibitory nucleotides, allowing the enzyme to adopt a more expanded, active state. nih.gov

Computational Approaches for Binding Mode Elucidation, including Molecular Dynamics Simulations

Computational methods are indispensable for understanding the dynamic nature of ligand-protein interactions. Molecular docking and molecular dynamics (MD) simulations provide powerful tools to predict and analyze binding modes and the resulting conformational changes. plos.org

Molecular docking can be used to predict the preferred orientation of ITPγS within a protein's active site, as has been done for related molecules targeting enzymes like IMPDH. nih.gov This provides a static model of the key interactions.

More powerfully, all-atom MD simulations can reveal the dynamic process of binding and the subsequent allosteric effects. For example, a recent MD study on the binding of cyclic adenosine-inosine monophosphate (cAIMP), an inosine-containing analog, to the STING protein provides a template for understanding these processes. mdpi.com The simulations showed that the cAIMP ligand adopts a specific U-shaped configuration within the binding pocket, stabilized by extensive interactions with key residues like Tyr167, Arg238, and Thr263. mdpi.com Crucially, the binding of the ligand induced a significant conformational change in the STING protein, promoting a shift from a native "open" state to a more compact "closed" state, which is essential for its signaling function. mdpi.com Such simulations can quantify the stability of these interactions and visualize the ligand-induced conformational pathways that are often inaccessible to purely experimental techniques. mdpi.comrsc.org

Table 1: Summary of Key Interactions and Conformational Changes

| Target Protein/System | Interacting Ligand | Key Interactions / Binding Site Features | Ligand-Induced Conformational Change | Reference |

|---|---|---|---|---|

| Mycobacterial IMPDH | GTP / (p)ppGpp (GTP analogs) | Binds to regulatory CBS domains. | Locks catalytic core in a compressed, inhibited state, occluding the active site. | nih.gov |

| Inositol 1,4,5-Trisphosphate Receptor (IP3R) | Inositol 1,4,5-trisphosphate (IP3) | Binds to N-terminal IP3-binding core. | Drives conformational equilibrium toward more compact structures. | utoronto.canih.gov |

| Human STING Protein | Cyclic Adenosine-Inosine Monophosphate (cAIMP) | U-shaped configuration in binding pocket; interactions with Tyr167, Arg238, Thr263. | Induces a shift from an 'open' to a 'closed' protein state. | mdpi.com |

| Bacterial IMPDH | Substrate | Binds to catalytic site within a TIM barrel domain. | Stabilizes the active conformation for catalysis. | nih.gov |

Roles in Cellular Signal Transduction Pathways

Engagement with G Protein-Coupled Receptors (GPCRs)

GPCRs are a vast family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. Nucleotides like ATP and its derivatives are key ligands for a subset of these known as purinergic receptors.

Inosine (B1671953) triphosphate (ITP) has been shown to act as an agonist at certain purinergic receptors, specifically the P2Y receptor subtype. In studies on neuroblastoma x glioma hybrid cells, ITP was found to be an agonist at the P2U receptor (now more commonly classified as the P2Y2 receptor). ontosight.ai While less potent than uridine (B1682114) triphosphate (UTP) and adenosine (B11128) triphosphate (ATP), its activity demonstrates that the cellular machinery for nucleotide recognition can accommodate the inosine base. ontosight.ai The rank order of potency for inhibiting the M-type K+ current through this receptor was established as UTP = ATP > ATPγS = ITP. ontosight.ai This suggests that while the receptor can be activated by ITP, it has a higher affinity for the naturally more abundant purine (B94841) and pyrimidine (B1678525) triphosphates. ontosight.ai

A primary application of inosine nucleotide analogs is in the study of G protein signaling. nih.gov G proteins, which are activated by GPCRs, bind guanosine (B1672433) triphosphate (GTP) to initiate downstream signaling cascades. ebi.ac.uk Because ITP is structurally similar to GTP, it can serve as a substitute to probe the function of G proteins. nih.govjci.org Inosine-5'-triphosphate is recognized as a nucleotide analogue that can bind to the α-subunit of G proteins, thereby participating in signal transduction. nih.gov

Research using the retinal G protein, transducin, and G proteins in HL-60 leukemia cell membranes has shown that ITP can effectively support effector system activation, similar to GTP. jci.org However, the kinetics of interaction differ; for instance, chemoattractants like fMLP and LTB4 were found to be more potent activators of ITP hydrolysis (ITPase activity) than GTP hydrolysis in HL-60 membranes. jci.org The use of non-guanine nucleotides like Inosine 5'-(3-thiotriphosphate) is particularly valuable because its resistance to hydrolysis can "lock" a G protein in an active state, allowing researchers to study the consequences of sustained G protein activation without the complication of rapid signal termination. mdpi.com

The activation of purinergic GPCRs by nucleotide agonists often leads to the modulation of ion channel activity through second messenger cascades. Research has demonstrated a link between ITP and potassium (K+) channel activity. In neuroblastoma x glioma cells, activation of the P2U (P2Y2) receptor by ITP led to the inhibition of the M-current, a type of voltage-gated potassium current. ontosight.ai Notably, this inhibition was frequently preceded by a transient outward current, which was identified as likely being a Ca2+-activated K+ current. ontosight.ai This effect is consistent with the known signaling pathway for P2Y2 receptors, which couple to Gq proteins, leading to the activation of phospholipase C and the subsequent release of calcium (Ca2+) from intracellular stores. nih.gov This mobilized Ca2+ then activates the calcium-sensitive potassium channels, demonstrating an indirect but significant effect of ITP on this class of ion channels. ontosight.ai

Regulation of Nucleotide-Dependent Cellular Processes

Beyond its role in GPCR signaling, Inosine 5'-(3-thiotriphosphate) directly and indirectly influences other cellular processes that are dependent on nucleotide binding or hydrolysis.

Adenylyl cyclase (AC) is a key enzyme responsible for synthesizing the second messenger cyclic AMP (cAMP). Its activity is tightly regulated by G proteins, with Gs stimulating and Gi inhibiting the enzyme. Inosine 5'-(3-thiotriphosphate) has a dual role in this system. It has been identified as both a G-protein activator and a direct inhibitor of adenylyl cyclase. nih.gov This means that while it can stimulate G proteins (predominantly Gi/o), which in turn inhibit AC, it can also bind directly to the catalytic site or an allosteric site on the AC enzyme to inhibit its function independently of G proteins. mdpi.comnih.gov

Systematic studies have shown that nucleoside 5'-[γ-thio]triphosphates (NTPγS), including the inosine variant, are significantly more potent as direct AC inhibitors than their corresponding nucleoside triphosphate (NTP) counterparts. mdpi.com The inhibitory potency also varies between different isoforms of adenylyl cyclase. For instance, AC5 was found to be up to 15-fold more sensitive to inhibition by these compounds than AC2. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Dual Action | Acts as both a G-protein activator and a direct AC inhibitor. | nih.gov |

| Relative Potency | Nucleoside 5'-[γ-thio]triphosphates are up to 150-fold more potent as direct AC inhibitors than their NTP counterparts. | mdpi.com |

| Isoform Selectivity | AC5 isoform is up to 15-fold more sensitive to inhibition than the AC2 isoform. | nih.gov |

Information regarding the specific role of Inosine 5'-(3-thiotriphosphate) in the modulation of ubiquitin conjugate binding to the 26S proteasome is not available in the reviewed scientific literature. The binding and processing of ubiquitinated proteins by the proteasome are known to be highly dependent on ATP hydrolysis, and the non-hydrolyzable analog ATPγS is often used to study these mechanisms. However, a direct role for the inosine analog has not been described in the available research.

Applications in Purine Metabolism and Homeostasis Research

Probing Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH) Function

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme in cellular metabolism, catalyzing the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.orgnih.gov This reaction involves the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). wikipedia.org Given its central role in providing precursors for DNA and RNA synthesis, IMPDH is a key regulator of cell growth and proliferation, making it a target for various therapeutic agents. nih.govnih.gov

The activity of IMPDH is finely tuned through allosteric regulation by purine (B94841) nucleotides, which helps maintain the cellular balance between adenine (B156593) and guanine nucleotide pools. nih.govresearchgate.net Research has shown that adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are key allosteric modulators of IMPDH. ATP generally acts as an activator, promoting a conformational state of the enzyme that is conducive to catalysis. researchgate.net Conversely, GTP, the end-product of the pathway, functions as a feedback inhibitor, binding to allosteric sites on the enzyme to reduce its activity. researchgate.netbiorxiv.org This feedback mechanism is crucial for preventing the overproduction of guanine nucleotides.

In research settings, non-hydrolyzable nucleotide analogs are essential tools for studying these regulatory interactions. While direct studies using Inosine 5'-(3-thiotriphosphate) on IMPDH are not extensively documented, its structural similarity to other nucleotides and its resistance to hydrolysis make it a potential probe for investigating nucleotide-binding sites on enzymes like IMPDH. ontosight.ai The principle is well-established with similar molecules like Guanosine 5'-O-(3-thiotriphosphate) (GTPγS), which is used to lock GTP-binding proteins and enzymes in a "GTP-bound" state to study their function and regulation. nih.govnih.gov

Nucleotide analogs are widely used to gain mechanistic insights into enzyme function, including inhibition and activation. nih.gov Inhibitors of IMPDH, such as the immunosuppressive drug mycophenolic acid (MPA), often work by trapping the enzyme in an inactive conformation. nih.govuniprot.org The study of how these inhibitors and other nucleotide analogs interact with the enzyme provides a detailed picture of its catalytic cycle.

As a stable nucleotide analog, Inosine 5'-(3-thiotriphosphate) serves as a valuable research compound. Its resistance to cleavage by nucleotidases allows it to occupy nucleotide-binding sites for extended periods. ontosight.ai This property enables researchers to "trap" an enzyme in a specific conformational state, facilitating detailed structural and functional analysis, for instance, through X-ray crystallography or cryo-electron microscopy. This approach helps to delineate the precise molecular interactions and conformational changes that occur during substrate binding, allosteric regulation, and catalysis without the complication of the analog being consumed by the enzyme. ontosight.ai

Investigating Inosine and Purine Nucleotide Homeostasis

Purine homeostasis is maintained by a delicate balance between two main pathways: the energy-intensive de novo synthesis pathway and the energy-efficient salvage pathway. utah.edu The de novo pathway builds purines from simpler precursors, with IMP being the first nucleotide product formed. nih.gov The salvage pathway recycles purine bases and nucleosides from the degradation of nucleic acids.

IMP is a central branch-point metabolite, standing at the crossroads of purine metabolism. It can be converted to either adenine or guanine nucleotides via the de novo pathway or be generated through the salvage of hypoxanthine. utah.edunih.gov Inosine, the nucleoside form, is also a key intermediate in these pathways. Research using stable isotope tracers has shown that circulating inosine is an effective precursor for supplying purine nucleotides to various tissues. wikipedia.orgnih.gov

The use of modified analogs like Inosine 5'-(3-thiotriphosphate) allows researchers to probe these complex pathways. Because the thiophosphate modification protects the molecule from rapid enzymatic degradation, it can be used to study transport and interactions within the purine metabolic network over a longer timeframe than its natural counterpart, ITP. ontosight.ai This stability is crucial for dissecting the roles of specific enzymes and transporters involved in maintaining nucleotide pools.

The cell possesses specific enzymes to manage the levels of inosine-derived compounds and prevent metabolic imbalances. Inosine itself can be converted by purine nucleoside phosphorylase into hypoxanthine, which can then be either salvaged back to IMP or catabolized further.

A particularly important enzyme for homeostasis is inosine triphosphate pyrophosphatase (ITPA), which hydrolyzes non-canonical nucleotides like ITP back to their monophosphate form (IMP). This "nucleotide sanitation" role is critical, as the accidental incorporation of inosine into DNA or RNA can lead to mutations and cellular dysfunction. The function of ITPA highlights the importance of tightly regulating the levels of inosine-derived triphosphates. In this context, Inosine 5'-(3-thiotriphosphate) is a useful research tool. Its resistance to hydrolysis by enzymes like ITPA allows for the study of the downstream consequences of elevated ITP levels or the mechanisms of other enzymes that may interact with ITP, without the confounding variable of its rapid removal. ontosight.ai

Advanced Methodologies and Future Research Directions

Development and Application of Fluorescent Nucleotide Probes

Fluorescent nucleotide probes are indispensable tools in biochemistry and molecular biology for investigating the structure, function, and dynamics of nucleotide-binding proteins. By attaching a fluorophore to a nucleotide analog, researchers can monitor binding events, enzymatic activity, and conformational changes in real-time.

The N-methylanthraniloyl (MANT) group is a fluorescent tag commonly attached to the ribose moiety of nucleotides. While direct synthesis literature for MANT-Inosine 5'-(3-thiotriphosphate) is not prevalent, its synthesis and utility can be inferred from the well-documented preparation and application of its close structural and functional relatives, MANT-GTP and MANT-ATP. thermofisher.com Inosine (B1671953) is often used as a guanosine (B1672433) analog in biological studies. The MANT fluorophore is valued because its relatively small size is less likely to cause significant steric hindrance that would perturb protein-nucleotide interactions compared to larger fluorescent labels. nih.gov

The synthesis typically involves reacting the nucleotide with the N-methylanthraniloyl isatoic anhydride. These MANT-nucleotides, including MANT-GTPγS (a non-hydrolyzable MANT-GTP analog), serve as powerful probes for a variety of nucleotide-binding proteins. thermofisher.com Their utility lies in the sensitivity of MANT's fluorescence to its local environment; upon binding to a protein, changes in polarity and protein conformation lead to detectable shifts in fluorescence emission spectra and intensity. nih.govpnas.org This allows for the direct measurement of binding affinities and kinetics. For example, MANT-nucleotides have been instrumental in studying the kinetics of motor proteins like kinesin, the conformation of myosin's nucleotide-binding site, and the interactions of G-proteins with their regulators. thermofisher.commpg.de

Several spectroscopic techniques are employed to harness the capabilities of MANT-substituted nucleotide analogs for studying protein interactions.

Steady-State Fluorescence Spectroscopy: This is the most common method. The binding of a MANT-nucleotide to a protein typically results in an increase in fluorescence intensity and a blue shift in the emission maximum. nih.gov By titrating the protein with the MANT-nucleotide and monitoring the fluorescence change, one can determine the dissociation constant (K_d), which quantifies the binding affinity. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET can be used to measure distances within a protein or between a protein and the bound ligand. A major energy transfer band can often be observed between protein tryptophan residues (the donor) and the bound MANT-nucleotide (the acceptor). pnas.org The appearance of this band, with an excitation maximum around 290 nm and an emission maximum around 444 nm, is a specific indicator of binding. pnas.org

Stopped-Flow Fluorescence Spectroscopy: This technique allows for the real-time monitoring of rapid biochemical reactions, such as nucleotide binding and dissociation, on a millisecond timescale. mpg.denih.gov The time-dependent binding of MANT-nucleotides can reveal multi-step binding mechanisms, where an initial association is followed by one or more conformational changes in the protein-ligand complex. nih.gov

Fluorescence Anisotropy (or Polarization): When a small, rapidly tumbling fluorescent molecule like free MANT-nucleotide is excited with polarized light, the emitted light is largely depolarized. Upon binding to a much larger protein, the tumbling rate slows dramatically, and the emitted light retains more of its polarization. This change in anisotropy can be used to monitor binding and in competition assays to determine the affinity of non-fluorescent ligands. pnas.org

These spectroscopic methods, utilizing probes like MANT-Inosine 5'-(3-thiotriphosphate), provide detailed kinetic and equilibrium data on protein-nucleotide interactions that are crucial for understanding their biological function. mpg.de

Interactive Table 1: Spectroscopic Properties of MANT-Nucleotides and Their Application in Binding Studies.

| Property | Description | Application Example | Reference |

|---|---|---|---|

| Excitation Max (λ_exc) | ~355-366 nm | Excitation wavelength for monitoring MANT fluorescence directly. | nih.govmpg.de |

| Emission Max (λ_em) | ~440-448 nm | Emission wavelength where fluorescence intensity changes upon binding are typically measured. | nih.govpnas.org |

| FRET Excitation | ~290 nm (from Tryptophan) | Used to detect binding via energy transfer from intrinsic protein fluorophores to the MANT group. | pnas.org |

| Fluorescence Enhancement | The fluorescence signal of MANT-GDP increases significantly upon binding to a GTPase. | Quantifying the concentration of the protein-nucleotide complex. | nih.gov |

| Dissociation Constant (K_d) | Determined by titrating protein with MANT-nucleotide and measuring fluorescence changes. | The K_d of MANT-ADP for protein kinase A is identical to that of natural ADP. | nih.gov |

Biocatalytic Synthesis of Inosine 5'-(3-Thiotriphosphate) and Other Nucleotide Analogs

Biocatalytic methods for synthesizing nucleotide analogs are gaining prominence over traditional chemical routes due to their high regio- and stereoselectivity, milder reaction conditions, and reduced environmental impact. nih.govresearchgate.net

The enzymatic synthesis of Inosine 5'-(3-thiotriphosphate) can be achieved through multi-enzyme cascade reactions, which build the molecule step-by-step from a simpler precursor. researchgate.netmdpi.com A common strategy starts with the nucleoside (inosine) or the nucleoside monophosphate (Inosine-5'-monophosphate, IMP). mdpi.com

A plausible enzymatic cascade involves three sequential phosphorylation steps:

Inosine to IMP: Catalyzed by a nucleoside kinase (NK) using a phosphate (B84403) donor like ATP. mdpi.com

IMP to IDP (Inosine-5'-diphosphate): Catalyzed by a nucleoside monophosphate kinase (NMPK). mdpi.comnih.gov

IDP to ITP (Inosine-5'-triphosphate): Catalyzed by a nucleoside diphosphate (B83284) kinase (NDPK). mdpi.com

To produce the final thiotriphosphate, the terminal phosphate (the γ-phosphate) must be a thiophosphate group. This can be accomplished by using an ATP analog like ATPγS as the phosphate donor in the final step catalyzed by NDPK. Alternatively, specific enzymatic methods for synthesizing nucleoside 5'-O-(3-thiotriphosphates) have been developed, for instance, using glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase to facilitate a thiophosphate exchange. nih.gov These enzymatic cascades are often designed as "one-pot" reactions, where all enzymes and substrates are combined, increasing efficiency. mdpi.com

The efficiency and robustness of biocatalytic synthesis are greatly enhanced by using enzymes from thermophilic organisms. nih.govtandfonline.com These thermostable enzymes can operate at higher temperatures, which increases reaction rates, improves the solubility of substrates, and reduces the risk of microbial contamination. nih.govasm.org Furthermore, they often exhibit broader substrate specificity compared to their mesophilic counterparts, making them ideal catalysts for producing modified nucleosides and nucleotides. nih.gov

Researchers have screened genomes of hyperthermophilic bacteria like Thermotoga maritima and Thermus thermophilus to identify novel, wide-spectrum kinases and nucleoside phosphorylases. nih.govasm.org Nucleoside phosphorylases (NPs) are particularly useful as they catalyze the reversible synthesis of nucleosides from a sugar-1-phosphate and a nucleobase, offering a versatile route to various analogs. nih.govasm.orgnih.gov For instance, a thermostable purine (B94841) nucleoside phosphorylase (PNP) from Aneurinibacillus migulanus showed excellent stability below 55°C and was used effectively in a one-pot system to produce various purine nucleoside analogs. nih.gov Similarly, kinases from Thermotoga maritima have been identified as promising candidates for the enzymatic production of modified nucleotides due to their broad substrate acceptance. nih.gov

Interactive Table 2: Examples of Thermostable Enzymes Used in Nucleoside Analog Synthesis.

| Enzyme | Source Organism | Optimal Temperature | Substrate Example(s) | Reference |

|---|---|---|---|---|

| Purine Nucleoside Phosphorylase (AmPNP) | Aneurinibacillus migulanus | ~60 °C | Inosine, 2,6-diaminopurine | nih.gov |

| Pyrimidine (B1678525) Nucleoside Phosphorylase (TtPyNP) | Thermus thermophilus | >65 °C | Thymidine, 5-iodouracil | asm.org |

| Purine Nucleoside Phosphorylase (TtPNPI) | Thermus thermophilus | >65 °C | Inosine, Guanosine | asm.org |

| Nucleoside Monophosphate Kinases (NMPKs) | Thermotoga maritima | High | Various purine and pyrimidine NMPs | nih.gov |

| Pyrimidine Nucleoside Phosphorylase (PyNP) | Geobacillus stearothermophilus | ~70 °C | Uridine (B1682114), Thymidine | researchgate.net |

Emerging Research Perspectives on Inosine 5'-(3-Thiotriphosphate)

Inosine 5'-(3-thiotriphosphate), often referred to as ITPγS, is primarily valued in research as a non-hydrolyzable or slowly-hydrolyzable analog of guanosine-5'-triphosphate (GTP). ontosight.ai The substitution of a non-bridging oxygen atom with sulfur in the terminal phosphate group renders the molecule resistant to cleavage by many GTPase enzymes. ontosight.aijenabioscience.com This property is the foundation of its most significant research applications.

A primary research focus is the study of Guanine (B1146940) Nucleotide-Binding Proteins (G-proteins) . G-proteins act as molecular switches in a vast number of cellular signaling pathways, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.gov By using a non-hydrolyzable analog like ITPγS (or its close relative GTPγS), researchers can lock a G-protein in its "on" state. ontosight.ainih.gov This allows for the detailed investigation of downstream signaling events without the complication of rapid GTP hydrolysis, which would otherwise terminate the signal. This approach has been crucial in elucidating the coupling of G-proteins to receptors and ion channels. nih.govnih.gov

Another emerging perspective involves understanding the regulation of GTPase activity . The use of non-hydrolyzable analogs helps to dissect the complex regulatory network involving guanine nucleotide exchange factors (GEFs), which promote GTP binding, and GTPase-activating proteins (GAPs), which stimulate GTP hydrolysis. nih.gov However, it is important to note that non-hydrolyzable analogs are not perfect mimics of GTP, and their use can sometimes lead to different protein conformations or fail to account for the dynamic nature of GTP consumption by highly active GTPases. nih.govmdpi.com

Future research will likely focus on developing more sophisticated and functionally precise nucleotide analogs to overcome these limitations. researchgate.netresearchgate.net Additionally, as ITPγS can mimic GTP, it serves as a tool to explore the nucleotide selectivity of various enzymes. For example, studies on mutant Gα proteins have used a range of nucleotide analogs, including thiophosphates, to probe how mutations alter base selectivity from guanine to other purines like xanthine (B1682287) or inosine. researchgate.net The continued application of Inosine 5'-(3-thiotriphosphate) and related compounds will be vital for unraveling the intricacies of nucleotide-dependent cellular processes.

Elucidating Novel Biological Functions and Interacting Partners

Inosine 5'-(3-thiotriphosphate) (ITPγS) is a synthetic analog of naturally occurring purine nucleotides, primarily inosine 5'-triphosphate (ITP) and guanosine 5'-triphosphate (GTP). ontosight.aiontosight.ai Its defining structural feature is the substitution of a non-bridging oxygen atom with a sulfur atom in the gamma-phosphate position. ontosight.ai This modification confers significant resistance to hydrolysis by many cellular enzymes, such as ATPases and GTPases, which typically cleave the terminal phosphate bond of their substrates. ontosight.aisigmaaldrich.com This characteristic makes ITPγS an invaluable investigational tool in biochemistry and molecular biology, allowing researchers to "trap" nucleotide-binding proteins in an activated, signal-transducing state. By mimicking the active conformation induced by GTP or ATP binding without being rapidly degraded, ITPγS helps in the identification of downstream effectors and the elucidation of the complex signaling cascades they regulate. ontosight.ai

The primary application of ITPγS lies in the study of GTP-binding proteins (G-proteins), which are critical molecular switches in a vast number of cellular signaling pathways. ontosight.ai When a G-protein-coupled receptor (GPCR) is activated by a ligand, it promotes the exchange of GDP for GTP on the associated G-protein, leading to its activation. By using the non-hydrolyzable ITPγS as a GTP analog, researchers can induce a state of persistent G-protein activation, facilitating the study of their interacting partners and the biological functions they modulate. ontosight.ai This methodology has been instrumental in dissecting signaling pathways that are otherwise transient and difficult to capture.

Beyond canonical G-proteins, the use of ITPγS and other nucleotide analogs is expanding to probe a wider array of interacting proteins. Its structural similarity to ATP also allows it to serve as a substrate analog for various ATP-dependent enzymes, including kinases. sigmaaldrich.comtrilinkbiotech.com This enables detailed kinetic studies of enzyme activation and substrate binding. trilinkbiotech.com The identification of proteins that physically or functionally interact with ITPγS provides direct insight into novel components of purine-mediated signaling and metabolic pathways.

| Class of Interacting Partner | Specific Examples | Research Application of Inosine 5'-(3-thiotriphosphate) |

| GTP-binding Proteins (G-proteins) | Heterotrimeric (Gα, Gβγ) and small GTPases | Inducing persistent activation to identify downstream effectors and study signal transduction pathways. ontosight.ai |

| ATPases/GTPases | Various ATP- and GTP-hydrolyzing enzymes | Studying activation and binding kinetics due to its resistance to hydrolysis. trilinkbiotech.com |

| Kinases | Pyruvate (B1213749) Kinase, other ATP-dependent enzymes | Serving as a stable analog to investigate active site mechanisms and substrate specificity. sigmaaldrich.cominterchim.fr |

| Nucleotidases/Phosphatases | Enzymes involved in nucleotide metabolism | Used as a tool to dissect the mechanisms of enzymes that typically interact with nucleotides. ontosight.ai |

Expanding the Repertoire of Enzymatic and Receptor Targets for Academic Investigation

The unique biochemical properties of Inosine 5'-(3-thiotriphosphate) make it an ideal probe for expanding the known landscape of drug targets, particularly within the families of nucleotide-dependent enzymes and receptors. Its utility extends beyond confirming known interactions to discovering novel functional roles for these proteins in cellular processes.

Enzymatic Targets:

The resistance of the thiotriphosphate moiety to enzymatic cleavage is a key asset in enzymology. ontosight.ai ITPγS can be used as a substrate or cofactor in a variety of biochemical assays to characterize enzymes that recognize ATP or GTP. ontosight.aitrilinkbiotech.com For instance, enzymes like acetate (B1210297) kinase (AcK) and pyruvate kinase (PK) have been shown to recognize a broad spectrum of nucleotides, and analogs like ITPγS are employed to study their substrate spectrum and reaction mechanisms. mdpi.comnih.gov By substituting for the natural nucleotide, researchers can analyze binding affinity, conformational changes upon binding, and the requirements for catalysis, without the complication of rapid substrate turnover. sigmaaldrich.com This approach is critical for validating enzymes as potential therapeutic targets, such as Inosine monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis that is considered a target for antimicrobial drug development. nih.gov

Receptor Targets:

While ITPγS does not typically act as a direct ligand for cell-surface receptors, it is a cornerstone tool for investigating the function of G-protein-coupled receptors (GPCRs). ontosight.ai A primary academic application is in radioligand binding assays (e.g., GTPγS binding assays) to determine the potency and efficacy of potential GPCR-targeting drugs. Activation of a GPCR by an agonist promotes the binding of GTPγS (or a similar analog like ITPγS) to the coupled G-protein, which can be quantified to measure receptor activation.

Furthermore, there is potential for investigating its interactions with purinergic receptors, specifically the P2Y receptor family, which are activated by extracellular nucleotides like ATP and UTP. nih.gov While ITPγS itself is not a classical P2Y agonist, related compounds such as P1-(inosine 5'-)P4-(uridine 5'-) tetraphosphate (B8577671) have been shown to act as potent agonists at certain P2Y receptor subtypes (P2Y₂, P2Y₄, and P2Y₆). nih.gov This suggests that the inosine base can be accommodated by these receptors, opening an avenue for future research to design and synthesize ITPγS derivatives as potential selective modulators of P2Y receptors for academic study and therapeutic development.

| Target Class | Specific Target Family/Enzyme | Investigational Goal |

| Enzymes | Kinases (e.g., Pyruvate Kinase) | Study of substrate specificity and enzyme kinetics. interchim.frmdpi.com |

| ATP/GTP-dependent enzymes | Elucidation of reaction mechanisms and active site structure. sigmaaldrich.com | |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Validation as a potential antimicrobial drug target. nih.gov | |

| Acetate Kinase (AcK) | Characterization of broad nucleotide substrate acceptance. nih.gov | |

| Receptors | G-Protein-Coupled Receptors (GPCRs) | Functional characterization and screening of agonists/antagonists via G-protein activation assays. ontosight.ai |

| Purinergic Receptors (e.g., P2Y family) | Future exploration as a scaffold for developing novel, selective receptor modulators. nih.gov |

Q & A

Basic Research Questions

Q. How is Inosine 5'-(3-thiotriphosphate) synthesized, and what are the key methodological considerations?

- Methodology : The compound can be synthesized using thiophosphoryl chloride and pyrophosphate via modified Yoshikawa methods . Critical steps include avoiding hydrolysis of the thiophosphate group and ensuring regioselective phosphorylation. Purification requires anion-exchange chromatography or HPLC to isolate high-purity (>99%) products, as nucleoside triphosphates are prone to degradation .

- Key Data :

| Synthesis Method | Yield (%) | Purity | Reference |

|---|---|---|---|

| Thiophosphoryl chloride + pyrophosphate | 65–75 | >99% | |

| One-pot regioselective phosphorylation | 80–85 | >98% |

Q. What experimental techniques are used to detect and quantify Inosine 5'-(3-thiotriphosphate) in enzymatic assays?

- Methodology : Radiolabeled (e.g., [γ-³²P]) analogs are commonly used in kinase assays to track phosphate transfer. Non-radioactive detection employs HPLC coupled with UV spectroscopy (λ = 260 nm) or mass spectrometry (UPLC-MS/MS) for quantification . For functional studies, competitive binding assays with GTP analogs (e.g., GTPγS) help assess specificity .

Q. How is Inosine 5'-(3-thiotriphosphate) applied in studying nucleotide-dependent enzymes?

- Methodology : It serves as a non-hydrolyzable ATP analog in kinase assays to stabilize enzyme-substrate complexes. For example, in phosphoinositide 3-kinase (PI3K) studies, it inhibits 5-phosphatase activity, enabling analysis of phosphatidylinositol signaling pathways . Stability in acidic/basic conditions (pH 4–9) ensures compatibility with diverse reaction buffers .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the inhibitory effects of Inosine 5'-(3-thiotriphosphate) in receptor binding assays?

- Methodology : Contradictions often arise from differential receptor isoform specificity. For instance, GTPγS inhibits 5-HTR1E binding (IC₅₀ = 16 nM), while ATPγS shows no effect . To address this:

Validate receptor isoform expression (e.g., RT-PCR).

Use competitive binding assays with structurally defined analogs.

Cross-reference kinetic parameters (Km, kcat) from orthogonal assays (e.g., ITC, SPR) .

Q. What advanced strategies are used to analyze the kinetic mechanism of enzymes utilizing Inosine 5'-(3-thiotriphosphate)?

- Methodology : Pre-steady-state kinetics (stopped-flow) combined with isotopic labeling (¹⁸O/³²P) can dissect catalytic steps. For IMP cyclohydrolases, transient-state analysis revealed a Km of 7.8 ± 1.8 μM and kcat of 1.32 ± 0.14 s⁻¹ . Computational modeling (e.g., QM/MM) further refines transition-state (TS) geometries using bond vibrational data .

Q. How does the thiophosphate group influence enzyme-substrate interactions in structural studies?

- Methodology : X-ray crystallography and cryo-EM of enzyme-thiophosphate complexes reveal stereospecific interactions. For example, in IMP dehydrogenase, the sulfur atom disrupts hydrogen bonding with active-site residues (e.g., Arg²⁴⁵), reducing catalytic efficiency by 40% compared to ATP . MD simulations predict conformational changes in the TS region .

Q. What are the challenges in designing transition-state analogs of Inosine 5'-(3-thiotriphosphate for drug discovery?

- Methodology : TS analogs must mimic early reaction coordinates (e.g., C1′–N9 bond elongation to 1.77 Å) . Key steps:

Synthesize phosphoramidate or methylene-bisphosphonate derivatives.

Validate inhibition via IC₅₀ and Ki measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.